trans-3-Amino-1-Boc-4-methoxypyrrolidine

Antibacterial QSAR Quinolone

Medicinal chemistry programs targeting kinase or antibacterial scaffolds often face supply bottlenecks for stereochemically defined pyrrolidine intermediates. trans-3-Amino-1-Boc-4-methoxypyrrolidine (CAS 429673-79-0) addresses this as a validated C-7 substituent precursor cited in patent routes (US-2021253572-A1, TW-202016111-A). • Defined trans configuration enables stereospecific SAR library generation • Free 3-amine allows systematic N-alkylation/acylation to probe in vivo vs. in vitro efficacy • XLogP3 (-0.1) and TPSA (64.8 Ų) offer a lower-lipophilicity starting point for lead optimization Supplied at ≥97% purity with full analytical documentation. Ambient global shipping.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 429673-79-0
Cat. No. B043000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-1-Boc-4-methoxypyrrolidine
CAS429673-79-0
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)OC)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
InChIKeySTYSIWNZDIJKGC-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Amino-1-Boc-4-methoxypyrrolidine Overview


trans-3-Amino-1-Boc-4-methoxypyrrolidine (CAS 429673-79-0) is a chiral, orthogonally protected pyrrolidine derivative with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol [1]. It serves as a versatile synthetic building block, particularly in the preparation of anti-tumor agents and as a key intermediate in drug discovery . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, a free primary amine at the 3-position, and a methoxy group at the 4-position, all in a defined trans configuration, enabling selective chemical transformations at both nitrogen centers [1].

Stereochemical control Defined trans configuration of 3-amino and 4-methoxy substituents for SAR studies.
Orthogonal protection Boc-protected pyrrolidine nitrogen enables selective deprotection and further derivatization.
Functional handle Free primary amine at C-3 and methoxy at C-4 allow independent chemical transformations.

trans-3-Amino-1-Boc-4-methoxypyrrolidine: Why Simple Analogs Fall Short


Superficial substitution with other Boc-protected aminopyrrolidines or simpler pyrrolidine analogs is not a viable strategy for projects relying on the specific molecular geometry and reactivity of trans-3-Amino-1-Boc-4-methoxypyrrolidine. The compound's utility is not merely due to the presence of a pyrrolidine ring or a Boc-protected amine, but is critically dependent on the specific trans relative stereochemistry of the 3-amino and 4-methoxy substituents, which dictates its three-dimensional conformation and resultant interactions in biological systems [1]. Furthermore, the combination of a free primary amine and a methoxy group on a rigid, saturated ring provides a unique balance of hydrogen-bonding potential and lipophilicity (calculated XLogP3 of -0.1) that is distinct from unsubstituted or N-alkylated variants, directly impacting molecular properties like solubility and permeability in advanced lead optimization [2].

1
Cis isomer may shift stereochemical outcome
The cis isomer shows higher antibacterial activity in quinolone series; trans isomer cannot be replaced without altering SAR interpretation.
2
Unsubstituted or N-alkylated analogs differ in properties
Lacking the 4-methoxy group changes lipophilicity and hydrogen-bonding capacity; N-methylation alters in vivo PK/PD despite lower in vitro potency.
3
Racemic or opposite enantiomer risks activity loss
Specific enantiomer (3'S,4'R) is significantly more active; using racemate or wrong enantiomer may give misleading assay results.

trans-3-Amino-1-Boc-4-methoxypyrrolidine: Quantitative Evidence


QSAR-Validated Superiority over Azetidine Analogs

In the development of quinolonecarboxylic acid antibacterial agents, Quantitative Structure-Activity Relationship (QSAR) analysis was used to compare the 3-amino-4-methoxypyrrolidine C-7 substituent against a series of 3-substituted azetidine analogs [1]. The analysis showed that while azetidine-based quinolones suffered from low in vivo antibacterial activities, potentially due to poor bioavailability, the incorporation of the 3-amino-4-methoxypyrrolidine group was a key finding. Based on the QSAR predictions, this pyrrolidine moiety was selected as one of the most promising C-7 substituents, leading to the synthesis and evaluation of a new series of derivatives [1]. Subsequent in vitro and in vivo testing of these derivatives confirmed the QSAR prediction, demonstrating higher antibacterial activities against both gram-positive and gram-negative bacteria compared to the azetidine analogs [1][2].

Scaffold Selection vs Azetidine
Reported comparison
3-amino-4-methoxypyrrolidine selected over azetidine analogs via QSAR; confirmed higher in vitro and in vivo antibacterial activity.
Supports scaffold choice for antibacterial lead optimization.
QSAR and in vivo data context; specific MIC not provided.
Antibacterial QSAR Quinolone

Trans vs. Cis Configuration Impact on Activity

A study systematically investigating quinolone derivatives bearing 3-amino-4-methoxypyrrolidines of different configurations and chirality revealed a strong configurational effect on antibacterial activity [1]. Direct comparison showed that compounds with the cis configuration (relative stereochemistry of the 3-amino and 4-methoxy groups) exhibited higher in vitro antibacterial activities against most pathogens examined than their trans counterparts [1]. While this highlights the importance of the cis isomer for potency in this specific quinolone series, it also establishes that the stereochemistry of this scaffold is a critical determinant of biological outcome, making the trans isomer a crucial negative control or an essential building block for generating libraries of stereoisomers to probe structure-activity relationships [1].

Trans vs. Cis Configuration
Direct comparison
Cis derivatives exhibited higher in vitro antibacterial activity than trans counterparts.
Trans isomer serves as critical stereochemical control.
Stereochemical purity essential for SAR interpretation.
Stereochemistry Antibacterial Quinolone

N-Methylation and In Vivo Activity Modulation

Further structure-activity relationship (SAR) studies on the 3-amino-4-methoxypyrrolidine scaffold evaluated the impact of N-methylation of the 3-amino group [1]. This modification, which would represent a distinct chemical analog like trans-3-methylamino-1-Boc-4-methoxypyrrolidine (CAS 960316-16-9), was found to lower in vitro antibacterial activities but surprisingly led to superior in vivo anti-pseudomonal activity [1]. This counter-intuitive finding—where reduced in vitro potency translates to better in vivo performance—highlights a complex pharmacokinetic/pharmacodynamic relationship. It demonstrates that even minor changes to the scaffold's substitution pattern (primary amine vs. secondary methylamine) can have a profound and unpredictable impact on the overall drug-like properties of the final compound.

N-Methylation Effect
Class-level inference
N-methylation of 3-amino group lowered in vitro potency but enhanced in vivo anti-pseudomonal activity.
Unsubstituted amine enables systematic SAR exploration.
In vivo result context-dependent; may not apply to all substitution patterns.
Structure-Activity Relationship Antibacterial In Vivo

Enantiomeric Purity and Antibacterial Activity

Within the series of 3-amino-4-methoxypyrrolidine-bearing quinolones, a strong chiral effect was observed. The study found that the (3'S,4'R)-derivative showed substantially higher antibacterial activity than its enantiomer, the (3'R,4'S)-one [1]. This demonstrates that the absolute stereochemistry at the 3- and 4-positions is not only important relative to itself (cis vs. trans) but that the specific three-dimensional orientation of the amino and methoxy groups has a dramatic and quantifiable effect on biological function.

Enantiomer Activity
Direct comparison
(3'S,4'R)-enantiomer substantially more active than (3'R,4'S)-enantiomer.
Enantiomeric purity critical for assay outcome interpretation.
Racemic or incorrect enantiomer may produce misleading results.
Chirality Enantiomer Quinolone

Physicochemical Profile vs. Unsubstituted Analogs

The unique substitution pattern of trans-3-Amino-1-Boc-4-methoxypyrrolidine imparts distinct physicochemical properties compared to simpler Boc-aminopyrrolidines. The target compound has a calculated XLogP3 of -0.1 and a Topological Polar Surface Area (TPSA) of 64.8 Ų [1]. In contrast, the comparator (+/-)-3-Amino-1-N-Boc-pyrrolidine (CAS 186550-13-0), which lacks the 4-methoxy group, has a higher calculated cLogP of 0.916 and a lower TPSA of 55.56 Ų . The addition of the methoxy group in the target compound reduces lipophilicity by approximately one log unit and increases the polar surface area, which can significantly influence membrane permeability, solubility, and off-target binding profiles.

Lipophilicity & TPSA Shift
In silico calculated
XLogP3 = -0.1 vs cLogP = 0.916 (Δ ≈ -1.0); TPSA = 64.8 vs 55.6 Ų (Δ +9.2).
4-methoxy group reduces lipophilicity by ~1 log unit.
Calculated properties; may influence solubility and permeability profiles.
Physicochemical Properties Lipophilicity Polar Surface Area

Patent-Cited Utility in Drug Discovery

The industrial value of trans-3-Amino-1-Boc-4-methoxypyrrolidine is further substantiated by its inclusion in multiple patent applications related to novel therapeutic agents. For instance, it is cited as a key intermediate in the synthesis of novel indazole compounds or salts thereof (as in patent application TW-202029960-A / EP-3871673-A1) . It also appears in patents related to imidazo[1,2-b]pyridazines as Trk inhibitors (US-2021253572-A1) and in the development of tetrahydro-1H-pyrazo[2,1-a]isoindolylquinoline compounds for treating autoimmune diseases (TW-202016111-A / BR-112020024782-A2) . This body of patent literature demonstrates that the compound is not merely a catalog curiosity but an integral building block in competitive, proprietary drug discovery efforts across multiple therapeutic areas.

Patent Intermediacy
Supporting evidence
Cited in multiple patent families as key intermediate for Trk inhibitors, autoimmune agents.
Supports procurement for competitive IP-driven programs.
Source review: patent literature; verify synthetic utility in specific route.
Patents Drug Discovery Kinase Inhibitor

trans-3-Amino-1-Boc-4-methoxypyrrolidine Applications


Quinolone Lead Optimization via C-7 Substitution

Procurement of trans-3-Amino-1-Boc-4-methoxypyrrolidine is essential for medicinal chemistry programs aiming to generate novel quinolonecarboxylic acid antibacterials. As demonstrated by QSAR and experimental studies, the 3-amino-4-methoxypyrrolidine group is a validated C-7 substituent that offers a superior profile over azetidine-based alternatives [1][2]. The compound's trans stereochemistry serves as a critical SAR probe, allowing researchers to generate stereoisomeric libraries to compare with the more potent cis isomers, thereby fully mapping the stereochemical requirements for antibacterial activity and cytotoxicity [1].

N-Substituted SAR for In Vivo Efficacy

This compound is the key starting material for generating a focused library of N-substituted analogs. Research indicates that N-methylation of the 3-amino group on this scaffold, while reducing in vitro potency, can lead to significantly enhanced in vivo anti-pseudomonal activity [1]. Therefore, procuring this unsubstituted amine allows for systematic alkylation, acylation, or reductive amination, creating a diverse set of derivatives to probe this counter-intuitive SAR and optimize for in vivo efficacy and pharmacokinetics [1].

Intermediate for Kinase Inhibitor Patents

For contract research organizations (CROs) and pharmaceutical companies, this building block is a required intermediate for executing patent-protected synthetic routes. It is explicitly cited in the synthesis of compounds within key therapeutic areas, including Trk kinase inhibitors for pain and oncology (as in US-2021253572-A1) and novel agents for autoimmune diseases (as in TW-202016111-A) [1]. A reliable, high-purity supply of this specific trans isomer is therefore a non-negotiable requirement for competitive development in these fields [1].

Lead Physicochemical Property Tuning

In lead optimization, this compound offers a specific physicochemical profile (XLogP3 = -0.1, TPSA = 64.8 Ų) that is distinct from simpler, more lipophilic pyrrolidine building blocks like (+/-)-3-Amino-1-N-Boc-pyrrolidine (cLogP = 0.916) [1][2]. When a lead series requires a reduction in lipophilicity to improve solubility, reduce off-target toxicity, or enhance metabolic stability, trans-3-Amino-1-Boc-4-methoxypyrrolidine provides a quantifiably different starting point for analog synthesis, enabling precise modulation of key drug-like properties [1][2].

Application
Selection Property
Validation Focus
Quinolone C-7 substituent SAR studies
Stereochemically defined trans intermediate
Antibacterial activity endpoints; stereochemical library synthesis
N-substituted analog synthesis for PK/PD studies
Free amine for derivatization
In vivo efficacy models; PK/PD profiling
Kinase inhibitor lead synthesis
Patent-cited synthetic intermediate
IP alignment; synthetic route fidelity
Property-based lead optimization
Distinct physicochemical profile (lower lipophilicity)
Solubility, permeability, and metabolic stability assays
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